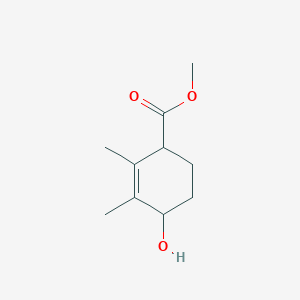![molecular formula C15H16N2 B14375562 2-Butylpyrazolo[5,1-a]isoquinoline CAS No. 89877-03-2](/img/structure/B14375562.png)
2-Butylpyrazolo[5,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that contains both a pyrazole ring and an isoquinoline ring. This compound is part of a broader class of pyrazolo[5,1-a]isoquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method is the ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields . Another method involves the use of a carboxylate ligand under air, which can be performed in alcohol at a lower temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions using metal catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butylpyrazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2-Butylpyrazolo[5,1-a]isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of fluorescent probes due to its good fluorescence emission properties.
Mecanismo De Acción
The mechanism of action of 2-Butylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the dopamine D4 receptor, inhibiting its activity. As a CDC25B inhibitor, it interferes with the CDC25B enzyme, which is involved in cell cycle regulation .
Comparación Con Compuestos Similares
2-Butylpyrazolo[5,1-a]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyridine: Known for its potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Exhibits significant bioactivity due to the fusion of the pyrazole ring with other heterocycles.
Pyrazolopyridines: Known for their antiviral and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the pyrazole and isoquinoline rings, which confer a distinct set of biological activities and chemical properties.
Propiedades
Número CAS |
89877-03-2 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-butylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-15-14-8-5-4-6-12(14)9-10-17(15)16-13/h4-6,8-11H,2-3,7H2,1H3 |
Clave InChI |
SAPLPVPLQYEDGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NN2C=CC3=CC=CC=C3C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)


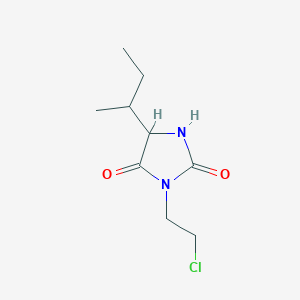
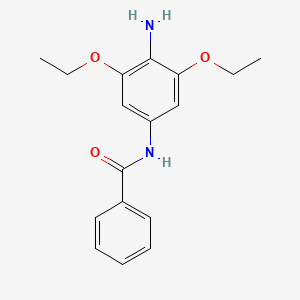
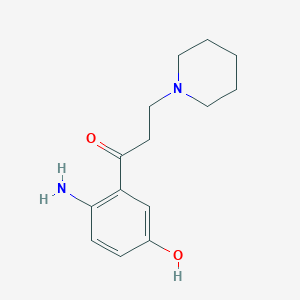
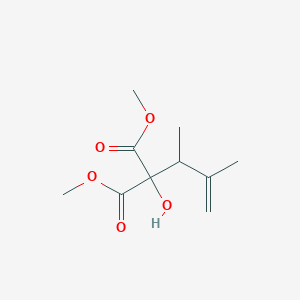
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)


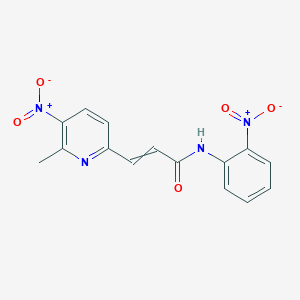
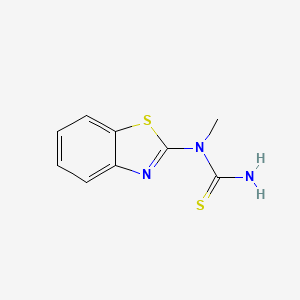
![N-[2,6-Di(propan-2-yl)phenyl]-2,3-dimethylbutanamide](/img/structure/B14375558.png)
